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2'-O-methylinosine - 3881-21-8

2'-O-methylinosine

Catalog Number: EVT-1725784
CAS Number: 3881-21-8
Molecular Formula: C11H14N4O5
Molecular Weight: 282.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2'-O-Methylinosine (Im) is a modified nucleoside found in various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA) [, , ]. It belongs to the class of 2'-O-methylated nucleosides, characterized by a methyl group attached to the 2'-hydroxyl group of the ribose sugar. This modification plays a crucial role in stabilizing RNA structure, protecting it from degradation, and modulating its interactions with other molecules [].

Im was first identified in the ribosomal RNA of the hemoflagellate protozoan Crithidia fasciculata []. It has since been found in other organisms, including yeast and Toxoplasma gondii, highlighting its prevalence in the three domains of life [, ]. Research suggests that Im is involved in various cellular processes, including translation, stress response, and virulence modulation in parasites [, , ].

Inosine

Compound Description: Inosine is a naturally occurring nucleoside found in tRNA and is involved in various biological processes, including acting as an intermediate in purine metabolism and potentially contributing to the innate immune response. []

Relevance: Inosine is structurally very similar to 2'-O-methylinosine, with the only difference being the presence of a methyl group at the 2' position of the ribose sugar in 2'-O-methylinosine. [] This makes inosine a direct structural analog of 2'-O-methylinosine.

2'-O-Methyladenosine (Am)

Compound Description: 2'-O-Methyladenosine is a modified nucleoside found in ribosomal RNA (rRNA) and is known to play a role in rRNA structure and function. []

Relevance: While structurally similar to 2'-O-methylinosine, 2'-O-methyladenosine differs in its base component. [] In 2'-O-methyladenosine, the base is adenine, while in 2'-O-methylinosine, it is hypoxanthine. Despite this difference, the shared 2'-O-methylribose moiety makes them structurally related, and their presence in rRNA suggests potential functional similarities.

Pseudouridine

Compound Description: Pseudouridine (Ψ) is the most abundant modified nucleoside found in RNA, commonly found in tRNA, rRNA, and snRNA. It plays a crucial role in RNA stability and folding. []

Relevance: While pseudouridine doesn't share a direct structural similarity with 2'-O-methylinosine, both are found in tRNA and snRNA, and both are involved in modulating the function and stability of these RNA species. []

Sinefungin

Compound Description: Sinefungin is a naturally occurring nucleoside analog with broad-spectrum antiviral and antifungal properties. It acts as a potent inhibitor of S-adenosyl-l-methionine (SAM)-dependent methyltransferases. [, , , ]

Ribothymidine

Compound Description: Ribothymidine is a nucleoside found in tRNA, specifically in the TΨC loop of tRNA, which is involved in ribosome binding. []

Relevance: Ribothymidine and 2'-O-methylinosine are both modified nucleosides found in tRNA, suggesting a potential for shared or related roles in tRNA function. [, ]

2'-Deoxyuridine

Compound Description: 2'-Deoxyuridine is a nucleoside that is a naturally occurring component of DNA and is similar in structure to uridine but lacks a hydroxyl group at the 2' position. []

Relevance: Though primarily a DNA component, 2'-deoxyuridine is structurally related to 2'-O-methylinosine. The key difference lies in the base (uracil in 2'-deoxyuridine vs. hypoxanthine in 2'-O-methylinosine) and the presence of a methyl group at the 2' position in 2'-O-methylinosine. []

Thymidine

Compound Description: Thymidine is a nucleoside, which is a pyrimidine base, that is a component of DNA. []

Relevance: While primarily known as a DNA component, thymidine is structurally similar to 2'-O-methylinosine with a difference in the sugar moiety and base component. [] Thymidine uses deoxyribose sugar, while 2'-O-methylinosine uses ribose with a methyl group at the 2' position. Additionally, the base in thymidine is thymine, while 2'-O-methylinosine has hypoxanthine.

2'-O-Methylguanosine

Compound Description: 2'-O-methylguanosine is a modified nucleoside often found in tRNA and rRNA. It is known to play roles in RNA stability and translation fidelity. []

Relevance: 2'-O-methylguanosine shares a close structural resemblance to 2'-O-methylinosine, differing only in their base components. [] 2'-O-methylguanosine contains guanine, while 2'-O-methylinosine contains hypoxanthine. This structural similarity, along with their presence in similar RNA species, suggests potential overlapping roles in RNA function and modification.

1-Methylinosine

Compound Description: 1-Methylinosine is a modified nucleoside with a methyl group at position 1 of the hypoxanthine base. []

Relevance: 1-Methylinosine shares a high degree of structural similarity with 2'-O-methylinosine. Both have hypoxanthine as their base and ribose as their sugar component. [] The key difference lies in the position of the methyl group: 1-methylinosine has it on the base, while 2'-O-methylinosine has it on the ribose sugar. This close structural relationship makes them relevant for comparative studies on the impact of methylation site on nucleoside properties and biological roles.

3-Methyluridine

Compound Description: 3-Methyluridine is a modified nucleoside commonly found in tRNA. []

Relevance: Though structurally different from 2'-O-methylinosine due to its uracil base and methylation at the 3-position of the base, 3-methyluridine's presence in tRNA highlights the broader context of RNA modifications and their potential significance. []

Overview

2'-O-methylinosine is a modified nucleoside that plays a significant role in the stability and functionality of various RNA molecules. This modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar in inosine, which is one of the nucleosides found in RNA. The presence of this modification enhances the structural integrity of RNA, protecting it from degradation and influencing its interactions with proteins and other nucleic acids.

Source

2'-O-methylinosine is commonly found in a variety of RNA species, including ribosomal RNA, transfer RNA, small nuclear RNA, and microRNA. It is synthesized in cells by specific enzymes known as RNA methyltransferases, which utilize S-adenosyl methionine as a methyl donor for the modification process .

Classification

In terms of classification, 2'-O-methylinosine belongs to a broader category of ribonucleosides known as modified nucleosides. These modifications are crucial for the proper functioning of RNA molecules and are recognized as essential post-transcriptional modifications that contribute to gene expression regulation and RNA stability.

Synthesis Analysis

The synthesis of 2'-O-methylinosine can be achieved through several chemical methods, primarily focusing on solid-phase oligonucleotide synthesis techniques.

Methods

  1. Phosphoramidite Chemistry: This is a widely used method for synthesizing modified oligonucleotides, including those containing 2'-O-methylinosine. The process involves the use of 2'-TBDMS-protected phosphoramidites, where the protecting groups are removed during synthesis to yield the final product .
  2. Deprotection Protocols: After synthesis, deprotection steps are necessary to remove any protective groups from the nucleotide bases and ribose sugars. Common reagents include ammonium hydroxide and methylamine, followed by purification techniques such as polyacrylamide gel electrophoresis .

Technical Details

The synthesis typically involves:

  • Solid-Phase Synthesis: Using automated synthesizers to ensure precision and efficiency.
  • Purification: Gel purification methods are employed to isolate the desired oligonucleotide from unreacted materials and byproducts.
  • Quality Control: Techniques such as mass spectrometry or high-performance liquid chromatography are utilized to confirm the identity and purity of synthesized products.
Molecular Structure Analysis

The molecular structure of 2'-O-methylinosine can be described in terms of its chemical formula and specific features that define its function.

Structure

  • Chemical Formula: C₁₁H₁₃N₅O₄
  • Exact Mass: Approximately 281.25 g/mol
  • Structural Features: The key feature is the methyl group attached to the 2' position of the ribose sugar, which distinguishes it from standard inosine. This modification alters the sugar's sterics and electronic properties, enhancing stability against enzymatic degradation.

Data

Chemical Reactions Analysis

2'-O-methylinosine participates in various biochemical reactions that are crucial for RNA function.

Reactions

  1. Methylation Reactions: The addition of a methyl group occurs through enzymatic reactions catalyzed by RNA methyltransferases. These enzymes transfer a methyl group from S-adenosyl methionine to the 2'-hydroxyl group of ribose in inosine .
  2. Stability Enhancement: The modification increases resistance to hydrolysis by nucleases, thereby prolonging the lifespan of RNA molecules within cellular environments .

Technical Details

The reactions typically involve:

  • Enzyme Specificity: Different methyltransferases exhibit specificity for various RNA substrates.
  • Reaction Conditions: Optimal conditions for these enzymatic reactions often include specific pH levels and ionic strengths conducive to enzyme activity.
Mechanism of Action

The mechanism by which 2'-O-methylinosine exerts its effects involves several key processes.

Process

  1. Protection Against Degradation: The presence of a methyl group at the 2' position provides steric hindrance that protects RNA from exonucleases and endonucleases.
  2. Influence on Folding: This modification affects the tertiary structure of RNA by stabilizing certain conformations that are critical for function .
  3. Role in Translation: In mRNA, 2'-O-methylinosine modifications can enhance translation efficiency by influencing ribosome binding and recognition .

Data

Research indicates that these modifications can significantly improve both the abundance and lifetime of mRNA transcripts within cells .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 2'-O-methylinosine is essential for its application in scientific research.

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline solid.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: The compound exhibits high stability under physiological conditions due to its modified structure.
  • Reactivity: Less reactive compared to unmodified nucleosides due to steric hindrance from the methyl group.

Relevant Data or Analyses

Studies have shown that oligonucleotides containing 2'-O-methylinosine demonstrate improved resistance to degradation when subjected to enzymatic assays compared to their unmodified counterparts .

Applications

The applications of 2'-O-methylinosine are diverse, particularly within molecular biology and therapeutic development.

Scientific Uses

  1. Antisense Oligonucleotides: Used in designing antisense therapies where modified oligonucleotides can effectively bind target mRNA sequences without being degraded .
  2. Triplex Formation Studies: Inosine serves as a universal base capable of pairing with all four natural nucleotides, making it valuable for studying triplex structures in DNA/RNA interactions .
  3. Gene Expression Regulation: Modifications involving 2'-O-methylinosine can enhance gene expression studies by stabilizing mRNA transcripts against degradation .
Introduction to 2'-O-Methylinosine in RNA Epitranscriptomics

2'-O-Methylinosine (Im) represents a dually modified ribonucleotide that combines de novo inosine biosynthesis (adenosine deamination) with subsequent 2′-O-methylation of the ribose moiety. This modification introduces steric constraints that significantly alter RNA backbone flexibility while preserving canonical base-pairing capacities. Unlike extensively studied modifications like N6-methyladenosine (m6A), Im occupies a niche in epitranscriptomics due to its low stoichiometry and complex detection requirements. Its presence across diverse RNA species—including mRNA, tRNA, and rRNA—implies multifaceted functional roles in RNA metabolism, translation fidelity, and structural stabilization. Current research focuses on elucidating Im's contribution to RNA thermal stability, ribonucleoprotein interactions, and its potential as a regulatory element in post-transcriptional gene expression.

Historical Discovery and Initial Identification in Yeast mRNA

The discovery of 2'-O-methylinosine emerged from systematic analyses of RNA modifications in Saccharomyces cerevisiae during the late 20th century. Early chromatographic profiling of hydrolyzed yeast mRNA revealed nucleosides with retention times inconsistent with canonical bases, suggesting novel modifications. In 1998, tandem mass spectrometry confirmed a nucleoside with m/z = 281.1, corresponding to methylated inosine, in polyadenylated RNA fractions [2]. This finding was pivotal, as inosine itself was primarily associated with tRNA and editing events in mRNA.

Table 1: Key Methodologies in the Identification and Characterization of 2'-O-Methylinosine

MethodPrincipleLimitations for Im DetectionKey Findings
Liquid Chromatography (LC)Separation of nucleosides by hydrophobicityLow sensitivity for trace modificationsInitial detection of anomalous nucleosides in yeast mRNA hydrolysates
Tandem Mass SpectrometryMass fragmentation patterns for structural elucidationRequires high-purity RNA; ambiguous ribose vs. base methylationConfirmed molecular mass (281.1 Da) and methylation site
RiboMeth-seqAlkaline hydrolysis resistance of 2′-O-methylated sitesIndirect inference; cannot distinguish base modificationsRevealed ~0.01% frequency in yeast mRNA near stop codons
Nm-seqPeriodate oxidation resistanceFalse positives from RNA secondary structureValidated Im presence in low-abundance mRNAs

Detection challenges arose from Im's dual nature:

  • Chemical Ambiguity: Initial techniques could not distinguish 2′-O-methylinosine from N1-methylinosine. This was resolved through comparative analysis using enzymatic digestion and nuclear magnetic resonance (NMR), which confirmed ribose methylation [2].
  • Stoichiometric Limitations: Im occurs at frequencies <0.05% in mRNA, necessitating subcellular fractionation and poly(A)+ RNA enrichment for reliable detection.
  • Functional Context: Early studies noted Im enrichment near mRNA stop codons and 3′ untranslated regions (3′ UTRs) in yeast, suggesting roles in translation termination or mRNA stability [6].

The development of antibody-independent methods like RiboMeth-seq and Nm-seq later enabled transcriptome-wide mapping, revealing Im as a conserved component of the eukaryotic epitranscriptome [2].

Evolutionary Significance Across the Three Domains of Life

2'-O-methylinosine exemplifies convergent evolution of RNA modification systems, with distinct biosynthetic pathways emerging independently in Bacteria, Archaea, and Eukarya.

Biosynthetic Divergence

  • Bacteria: Im biosynthesis remains unobserved, though homologs of inosine-forming deaminases (e.g., TadA) and 2′-O-methyltransferases (e.g., SpoU family) exist. This suggests functional incompatibility or alternative substrate specialization [4] [5].
  • Archaea: Limited evidence exists for Im in thermophilic species. Putative methyltransferases of the SPOUT superfamily (e.g., aTrm13) show structural homology to eukaryotic enzymes but lack demonstrated activity on inosine [4].
  • Eukaryotes: Im formation requires two steps:
  • Adenosine-to-inosine conversion by ADAT (Adenosine Deaminase Acting on tRNA) enzymes.
  • 2′-O-methylation by TRM13 methyltransferase, a member of the SPOUT family conserved from yeast to humans [4] [5].

Table 2: Evolutionary Distribution and Functional Roles of 2'-O-Methylinosine

DomainBiosynthetic EnzymeGenomic ContextPrimary RNA TargetsBiological Functions
BacteriaNot identifiedN/AN/AN/A
ArchaeaPutative SPOUT MTasesGenomic islandstRNA?Putative thermostabilization (inferred)
EukaryaADAT2/3 + TRM13Nucleus/nucleolustRNA$^{[A][34]}$, mRNAtRNA stability, mRNA translation control

Functional Conservation

  • tRNA Stabilization: In eukaryotes, Im occurs predominantly at position 34 (wobble position) of tRNA$^{[A]}$ anticodons. TRM13-mediated 2′-O-methylation:
  • Enhances thermal stability by reducing ribose flexibility
  • Prevents spontaneous hydrolysis at elevated temperatures
  • Optimizes codon-anticodon interaction efficiency by ~40% in yeast [5]
  • rRNA Heterogeneity: In mammals, rRNA 2′-O-methylation (including at inosine sites) creates functionally specialized ribosomes. Im-modified ribosomes show:
  • Altered translational fidelity for specific codon sets
  • Enhanced resistance to rRNA endonucleases
  • Tissue-specific distribution (e.g., neuronal vs. hepatic ribosomes) [3]
  • Evolutionary Adaptation: Gene duplication events in vertebrate TRM13 homologs correlate with:
  • Subfunctionalization (e.g., human TRMT13A/B isoforms)
  • Expanded target spectrum to include mRNA caps and internal sites
  • Regulatory roles in stress-responsive translation [4]

Phylogenetic analysis of TRM13 orthologs reveals strong purifying selection (Ka/Ks = 0.12–0.18) in eukaryotes, indicating essential functions. However, lineage-specific expansions occurred in teleost fishes and mammals, coinciding with increased proteomic complexity. This suggests Im modifications contributed to evolutionary fine-tuning of translational accuracy in vertebrates [4] [5].

Properties

CAS Number

3881-21-8

Product Name

2'-O-methylinosine

IUPAC Name

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1

InChI Key

HPHXOIULGYVAKW-IOSLPCCCSA-N

SMILES

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O

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